molecular formula C16H27NO3 B13512514 Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate

Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate

Cat. No.: B13512514
M. Wt: 281.39 g/mol
InChI Key: BTELBEADLMVEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate is a synthetic organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use. The compound features a unique spirocyclic structure, which makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate involves multiple steps. The process begins with the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane. This reaction is followed by reduction using sodium borohydride in ethanol, leading to the formation of tert-butyl 2-hydroxy-9-(pentan-1-yl)-3-azabicyclo[3.3.1]nonane-9-carboxylate. The final step involves cyclization with sodium hydroxide in water to yield the desired product.

Chemical Reactions Analysis

Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride, acetic acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

In medicinal chemistry, it serves as a scaffold for the development of new drugs due to its unique spirocyclic structure. In material science, it is explored for its potential as a building block for molecular cages or supramolecular assemblies. Additionally, it can be utilized for synthesizing novel organic compounds, investigating drug delivery systems, and exploring catalytic reactions.

Mechanism of Action

The mechanism of action of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with various biological molecules.

Comparison with Similar Compounds

Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate can be compared with other similar spirocyclic compounds . Some similar compounds include tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate and tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate . The uniqueness of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate lies in its specific spirocyclic structure and the presence of a hydroxy group, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

tert-butyl 2-hydroxy-9-azadispiro[3.1.56.14]dodecane-9-carboxylate

InChI

InChI=1S/C16H27NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h12,18H,4-11H2,1-3H3

InChI Key

BTELBEADLMVEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(C3)O

Origin of Product

United States

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